molecular formula C10H13ClFNO B1523477 2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride CAS No. 1333994-64-1

2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride

Cat. No. B1523477
CAS RN: 1333994-64-1
M. Wt: 217.67 g/mol
InChI Key: YTDCLFAAUWMVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylmethoxy)-4-fluoroaniline hydrochloride (CMF) is an organic compound that belongs to the class of heterocyclic compounds. It is a white powder that is soluble in water and has a melting point of 183-185°C. CMF is used in a variety of scientific research applications due its unique properties. It is used as a building block in the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of fluorescent probes, fluorescent dyes, and other organic compounds.

Scientific Research Applications

Inflammation and Immunology

This compound is used in the study of NF-κB pathway inhibitors . The NF-κB pathway plays a crucial role in the immune response, and its dysregulation can lead to chronic inflammation. By inhibiting this pathway, researchers can explore treatments for conditions like arthritis, asthma, and other inflammatory diseases.

properties

IUPAC Name

2-(cyclopropylmethoxy)-4-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7;/h3-5,7H,1-2,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDCLFAAUWMVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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